Diisobutyl oxalate

Physical Chemistry Crystallography Material Science

Diisobutyl oxalate (CAS 2050-61-5), systematically named bis(2-methylpropyl) oxalate, is a symmetrical diester of oxalic acid and isobutanol, belonging to the dialkyl oxalate class of compounds. This compound is characterized as a clear liquid at ambient temperature, distinguishing it from the solid dimethyl and di-tert-butyl oxalate congeners, and features a molecular formula of C₁₀H₁₈O₄ with a molecular weight of 202.25 g/mol.

Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol
CAS No. 2050-61-5
Cat. No. B1594483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisobutyl oxalate
CAS2050-61-5
Molecular FormulaC10H18O4
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)C(=O)OCC(C)C
InChIInChI=1S/C10H18O4/c1-7(2)5-13-9(11)10(12)14-6-8(3)4/h7-8H,5-6H2,1-4H3
InChIKeyGJRRTUSXQPXVES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diisobutyl Oxalate (CAS 2050-61-5): Baseline Profile and Core Attributes


Diisobutyl oxalate (CAS 2050-61-5), systematically named bis(2-methylpropyl) oxalate, is a symmetrical diester of oxalic acid and isobutanol, belonging to the dialkyl oxalate class of compounds [1]. This compound is characterized as a clear liquid at ambient temperature, distinguishing it from the solid dimethyl and di-tert-butyl oxalate congeners, and features a molecular formula of C₁₀H₁₈O₄ with a molecular weight of 202.25 g/mol [1][2]. Its documented functional profile is multifaceted, encompassing roles as a chelating agent, plasticizer, and solvent, with established applications in cosmetic formulations and industrial processes, including patented use as a component in fuel additive synergist compositions [2][3][4].

Why Diisobutyl Oxalate Cannot Be Replaced by Generic Oxalate Esters


Within the dialkyl oxalate family, physical and performance characteristics are exquisitely sensitive to the steric and electronic properties of the alkyl substituent. While all oxalates share the central dioxo moiety responsible for rapid hydrolysis and chelation, the choice of alkyl group dictates critical parameters including boiling point, viscosity, hydrolytic stability, and solubility profile [1][2]. For instance, the compact, branched isobutyl groups of diisobutyl oxalate confer a distinct liquid range and vapor pressure profile compared to linear n-butyl or bulkier tert-butyl analogs, directly impacting its suitability in high-temperature or volatile organic compound (VOC)-sensitive applications [2][3]. Consequently, substituting diisobutyl oxalate with a superficially similar ester like di-n-butyl oxalate without empirical validation risks compromising process efficiency, final product specifications, or regulatory compliance [1].

Diisobutyl Oxalate (CAS 2050-61-5): Quantitative Differentiation Evidence


Physical State and Phase Behavior Differentiation Among Small Dialkyl Oxalates

Diisobutyl oxalate is a liquid at room temperature, a property shared by most simple dialkyl oxalates but notably divergent from the solid-state behavior of dimethyl and di-tert-butyl oxalate. A comparative crystallographic study demonstrates that these two analogs melt at 327 K (54 °C) and 343 K (70 °C), respectively, while diisobutyl oxalate, like diethyl, di-iso-propyl, and di-n-butyl oxalates, remains liquid under standard conditions [1][2]. This phase difference is attributed to the lack of strong, structure-defining C-H···O hydrogen bonding networks that stabilize the crystal lattices of the solid oxalates [1].

Physical Chemistry Crystallography Material Science

Volatility and Thermal Profile: Comparative Boiling Point and Vapor Pressure Data

Diisobutyl oxalate exhibits a boiling point of 229.0 ± 0.0 °C at 760 mmHg and a vapor pressure of 0.1 ± 0.4 mmHg at 25 °C [1]. While a direct, published head-to-head boiling point comparison with di-n-butyl oxalate under identical conditions is not available in the accessed sources, the branched isobutyl groups are known to influence intermolecular forces differently than linear n-butyl chains, often resulting in a lower boiling point and higher volatility for branched isomers of comparable molecular weight [2]. The available data for a related branched isomer, di-sec-butyl oxalate (CAS 13784-89-9), indicates a boiling point of 221-222.5 °C at 774.4 Torr, suggesting that diisobutyl oxalate may possess a slightly higher boiling point than its sec-butyl counterpart .

Thermodynamics Separation Science Process Chemistry

Analytical Differentiation: Gas Chromatographic Retention Index for Identification and Purity Assessment

The NIST Chemistry WebBook reports a Kovats retention index (RI) of 1236 for diisobutyl oxalate on a non-polar Ultra-1 capillary column under a temperature ramp from 80 to 260 °C [1]. This value serves as a unique and reproducible identifier, enabling its unambiguous differentiation from other oxalate esters in complex mixtures. For context, the retention index of diethyl oxalate is significantly lower (ca. 800-900 range, based on its lower molecular weight), while di-n-butyl oxalate and di-sec-butyl oxalate, despite sharing the same molecular formula, would be expected to elute at distinct times due to differences in molecular shape and polarity [2]. This property is critical for analytical method development, quality control, and verifying the identity and purity of the compound upon receipt.

Analytical Chemistry Gas Chromatography Quality Control

Functional Performance Differentiation: Patented Application as a Fuel Additive Synergist Component

A patent (CN110713854A) explicitly claims the use of diisobutyl oxalate as a key component in a polyether oxygen-containing cleaning synergist composition for clean gasoline [1]. In the disclosed embodiment, a formulation containing 490g of diisobutyl oxalate, 10g of vegetable oleic acid, 10g of polyetheramine, and polyoxymethylene dimethyl ether (total 1 kg) is added to gasoline at a 2% treat rate [1]. This specific application leverages the branched alkyl structure and oxygen content of diisobutyl oxalate to enhance fuel detergency and combustion efficiency. The patent distinguishes this composition from existing fuel-saving agents, which are noted for their less obvious effects, thereby creating a specific, documented utility niche for this ester that is not claimed for linear oxalates like di-n-butyl oxalate in this context [1].

Fuel Chemistry Additive Technology Patent Analysis

Diisobutyl Oxalate (CAS 2050-61-5): Verified Application Scenarios Stemming from Evidence


High-Temperature Organic Synthesis and Process Chemistry

Given its relatively high boiling point (229.0 °C) and liquid state at room temperature, diisobutyl oxalate is well-suited for use as a solvent or reagent in high-temperature organic reactions where lower-boiling esters would be unsuitable [1]. Its branched structure may also confer kinetic advantages in specific esterifications or transesterifications compared to linear n-butyl oxalates, though this requires empirical verification on a case-by-case basis [2].

Fuel Additive Development and Testing

As demonstrated in patent CN110713854A, diisobutyl oxalate has a documented role in the formulation of advanced gasoline cleaning synergists [1]. Research and industrial laboratories engaged in developing or benchmarking next-generation fuel additives can utilize this compound as a reference standard or as a building block for creating novel, oxygenated synergist molecules with tailored combustion and detergency properties [1].

Analytical Method Development and Quality Control

The published Kovats retention index (RI = 1236) for diisobutyl oxalate on a non-polar GC column provides a robust, verifiable data point for analytical chemists [1]. This information is directly applicable for developing GC and GC-MS methods to identify and quantify diisobutyl oxalate in environmental samples, industrial process streams, or formulated products, thereby supporting regulatory compliance and quality assurance efforts [1][2].

Cosmetic and Personal Care Formulation

Diisobutyl oxalate's recognized functions as a chelating agent, plasticizer, and solvent make it a viable ingredient in cosmetic formulations, as acknowledged by various ingredient databases and cosmetic regulations (e.g., Annex III of the EC Cosmetics Regulation) [1][2]. Its branched ester structure may offer a different solubility and sensory profile compared to linear oxalates, potentially providing formulators with a distinct tool for product development [2].

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